molecular formula C19H32O6S B14604545 9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid CAS No. 59043-32-2

9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14604545
CAS No.: 59043-32-2
M. Wt: 388.5 g/mol
InChI Key: KIWHRXLDQGHZEC-UHFFFAOYSA-N
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Description

9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a dioxolane ring and a nonanol chain with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-Dioxolan-2-yl)nonan-1-ol typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol. This reaction is usually catalyzed by an acid. The nonanol chain can be introduced through subsequent reactions involving appropriate alkylation or reduction steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetalization reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(1,3-Dioxolan-2-yl)nonan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield aldehydes or ketones, while reduction could produce various alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 9-(1,3-Dioxolan-2-yl)nonan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and nonanol chain can modulate the activity of these targets, leading to various biochemical effects. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(1,3-Dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid lies in its combination of a dioxolane ring, a nonanol chain, and a sulfonic acid group.

Properties

CAS No.

59043-32-2

Molecular Formula

C19H32O6S

Molecular Weight

388.5 g/mol

IUPAC Name

9-(1,3-dioxolan-2-yl)nonan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H24O3.C7H8O3S/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,1-11H2;2-5H,1H3,(H,8,9,10)

InChI Key

KIWHRXLDQGHZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCCCCCCO

Origin of Product

United States

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